molecular formula C16H20N2O2 B11314545 N-(8-propoxyquinolin-5-yl)butanamide

N-(8-propoxyquinolin-5-yl)butanamide

Cat. No.: B11314545
M. Wt: 272.34 g/mol
InChI Key: QVPFBIQTOXLAJC-UHFFFAOYSA-N
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Description

N-(8-propoxyquinolin-5-yl)butanamide is a synthetic organic compound featuring a quinoline core substituted with a propoxy group at the 8-position and a butanamide moiety at the 5-position.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

N-(8-propoxyquinolin-5-yl)butanamide

InChI

InChI=1S/C16H20N2O2/c1-3-6-15(19)18-13-8-9-14(20-11-4-2)16-12(13)7-5-10-17-16/h5,7-10H,3-4,6,11H2,1-2H3,(H,18,19)

InChI Key

QVPFBIQTOXLAJC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C2C=CC=NC2=C(C=C1)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Application/Notes Source
N-(8-propoxyquinolin-5-yl)butanamide Quinoline 8-propoxy, 5-butanamide ~300 (estimated) Hypothetical: Potential antimicrobial/anticancer agent; research standard Hypothetical
N-[3-Acetyl-4-[(2RS)-3-(ethylamino)-2-hydroxypropoxy]-phenyl]butanamide (Imp. I(EP)) Phenyl 3-acetyl, 4-substituted ethylamino-hydroxypropoxy, butanamide 379.4 (calculated) Impurity in Acebutolol synthesis; highlights metabolic instability Reference Standards
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]butanamide (Isomer 1) Hexane backbone with phenyl groups 2,6-dimethylphenoxy, tetrahydropyrimidin-1-yl, stereospecific hydroxy groups ~700 (estimated) Stereoisomer with potential impact on protease inhibition or receptor selectivity Pharmacopeial Forum
N,N'-[[(1-Methylethyl)imino]-bis[...]]dibutanamide (Acebutolol Biamine) Phenylene Bis-butanamide, isopropylimino, acetylphenoxy ~600 (estimated) Dimer impurity; underscores synthetic challenges in beta-blocker production Reference Standards

Key Findings:

Structural Complexity and Chirality: this compound lacks the stereochemical complexity seen in the Pharmacopeial Forum analogs (e.g., multiple chiral centers in ), which are critical for binding specificity in enzyme inhibitors. Its simpler structure may favor broader activity but lower target selectivity.

Functional Group Influence: The quinoline core distinguishes it from phenyl/phenylene-based analogs (e.g., Acebutolol impurities ). Quinoline’s aromatic nitrogen may enhance DNA intercalation or metal chelation, whereas phenyl-based butanamides are often linked to beta-blocker metabolism or degradation.

Synthetic and Analytical Relevance: Impurity I(EP) () demonstrates how butanamide derivatives arise during drug synthesis, suggesting this compound could similarly serve as a reference standard for quality control in quinoline-derived pharmaceuticals.

Bioactivity Hypotheses: Compared to stereoisomers in , the absence of bulky substituents (e.g., 2,6-dimethylphenoxy) in this compound may improve membrane permeability but reduce binding affinity to hydrophobic enzyme pockets.

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